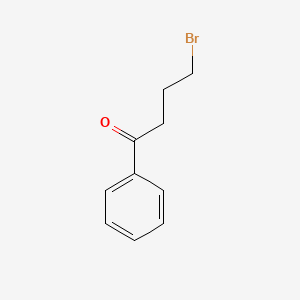
4-Bromobutyrophenone
Cat. No. B1616600
Key on ui cas rn:
24070-52-8
M. Wt: 227.1 g/mol
InChI Key: AUWYVCBOBIRRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06037509
Procedure details


In this Example, 0.45 g of the 4-bromobutyrophenone (purity: 94%, 1.86 mmol) obtained in Example 1 was dissolved in 2.2 g of methanol, and 0.14 g of 5% Pd-C (50% wet) was added, followed by stirring the mixture in a hydrogen atmosphere at 20° C. for four hours. The catalyst was filtered off and the solvent was removed by distillation under reduced pressure to give 1-bromo-4-phenylbutane in a 98.2% yield from 4-bromobutyrophenone.





Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[H][H]>CO.[Pd]>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Br:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCC(=O)C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
0.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCCC1=CC=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCCCC(=O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
